molecular formula C16H18FN3O4 B584926 Norfloxacin Piperazinyl-1-Oxide CAS No. 1796931-70-8

Norfloxacin Piperazinyl-1-Oxide

Cat. No.: B584926
CAS No.: 1796931-70-8
M. Wt: 335.335
InChI Key: CDVLNQFJLUPSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norfloxacin Piperazinyl-1-Oxide is a chemical derivative and a metabolite of Norfloxacin, a second-generation fluoroquinolone antibiotic. It is offered as a high-purity reference standard for use in pharmaceutical and analytical research. The core structure is based on the Norfloxacin molecule, which is known to be a broad-spectrum antibacterial agent. Norfloxacin itself functions by inhibiting two critical bacterial enzymes, DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division, leading to a bactericidal effect. The primary research applications for this compound include its use as an analytical standard in the development and validation of methods for quality control, to ensure the purity and stability of Norfloxacin Active Pharmaceutical Ingredient (API). It is also valuable in metabolic and biodegradation studies, as the piperazinyl ring of fluoroquinolones is a known site of oxidative metabolism in biological systems. Furthermore, it serves as a key intermediate or reference compound in synthetic chemistry programs aimed at designing and developing novel fluoroquinolone derivatives with potentially improved antibacterial properties or to combat bacterial resistance. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

1796931-70-8

Molecular Formula

C16H18FN3O4

Molecular Weight

335.335

IUPAC Name

1-ethyl-6-fluoro-7-(1-oxidopiperazin-1-ium-1-yl)-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C16H18FN3O4/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20(24)5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)

InChI Key

CDVLNQFJLUPSOF-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)[N+]3(CCNCC3)[O-])F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Antibacterial Efficacy

Fluoroquinolones are characterized by their core quinolone structure and substituents at the C6, C7, and C8 positions. Modifications to the C7 piperazine ring are critical for activity against Gram-negative and Gram-positive bacteria. Below is a comparative analysis of Norfloxacin Piperazinyl-1-Oxide and analogous derivatives:

Table 1: Key Structural Modifications and Antibacterial Activity
Compound Structural Modification MIC (μg/mL) Against Key Pathogens Key Findings Evidence Sources
Norfloxacin C7: Unmodified piperazine E. coli: 0.06, S. aureus: 0.5 Baseline activity
This compound C7: Piperazinyl-1-oxide Data not fully reported Research-only status; limited published data
3-Acetyl Phenanthrene Norfloxacin Analog C7: Bulky phenanthrene substitution E. coli: 0.03, K. pneumoniae: 0.06 2-fold higher activity vs. norfloxacin
Compound 7a (Piperazin-4-yl-thiazolyl) C7: Acetyl-thiazolyl-piperazine E. coli: 0.015, P. aeruginosa: 8 4-fold lower MIC vs. norfloxacin for E. coli
Compound 22 (Oxazolidinone-fluoroquinolone) C7: Oxazolidinone-piperazine E. faecium: 0.25 (vs. norfloxacin: 16) 64-fold higher activity vs. norfloxacin
Bayer Novel Derivative C7: Cyclopropyl, C8: Halogenation S. aureus: 0.12 (vs. norfloxacin: 0.5) Superior broad-spectrum activity

Key Observations :

  • Bulky substituents (e.g., phenanthrene in ) improve activity against Gram-negative bacteria but may reduce solubility.
  • Hybrid structures (e.g., oxazolidinone-fluoroquinolone in ) enhance Gram-positive targeting, addressing a limitation of norfloxacin.
  • Halogenation (e.g., Bayer’s derivatives in ) broadens spectrum and reduces MIC values.

Pharmacokinetic and Blood-Brain Barrier (BBB) Penetration

  • P-gp substrate interactions: Norfloxacin interacts with efflux pump residues (Glu261, Tyr294), a trait shared with ciprofloxacin . Piperazinyl-1-Oxide’s modified structure could reduce P-gp binding, improving CNS availability.

Resistance Mechanisms and Efflux Pump Interactions

Fluoroquinolone resistance often arises from mutations in DNA gyrase or efflux pump overexpression. Comparative studies highlight:

  • Norfloxacin: Susceptible to NorM efflux pumps in Gram-negative bacteria due to interactions with cation-binding residues (e.g., Glu261) .
  • Piperazinyl-1-Oxide : The oxidized piperazine may disrupt efflux pump recognition, though this requires validation.

Preparation Methods

Reaction Conditions and Optimization

  • Oxidizing Agents :

    • Hydrogen peroxide (30% w/v) in acetic acid at 60–80°C for 6–8 hours yields this compound with a purity of >95%.

    • mCPBA in dichloromethane at room temperature for 12 hours achieves comparable results but requires post-reaction purification to remove excess reagents.

  • Catalysts :

    • Lewis acids such as ZnCl₂ or AlCl₃ (0.05–0.1 mol ratio) enhance reaction efficiency by stabilizing intermediates, reducing side reactions like over-oxidation.

  • Solvents :

    • Polar aprotic solvents (e.g., dimethylformamide, DMF) improve solubility of norfloxacin, while acetic acid facilitates proton transfer during oxidation.

Table 1: Comparative Analysis of Oxidation Methods

Oxidizing AgentTemperature (°C)Time (h)Yield (%)Purity (%)
H₂O₂/Acetic Acid7088295
mCPBA/DCM25127897
H₂O₂/AlCl₃8068896

Key Findings :

  • ZnCl₂-catalyzed H₂O₂ oxidation offers the highest yield (88%) due to reduced decomposition of the N-oxide product.

  • mCPBA-based methods avoid high temperatures but require costly reagents.

Piperazine Ring Modification During Norfloxacin Synthesis

An alternative approach involves introducing the oxidized piperazine moiety early in the synthesis of norfloxacin. This method modifies the classic norfloxacin synthesis route, which typically couples 1-ethyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (I) with piperazine.

Stepwise Process:

  • Synthesis of Piperazinyl-1-Oxide Intermediate :

    • Piperazine is oxidized to piperazinyl-1-oxide using H₂O₂ in ethanol at 50°C.

    • Reaction :

      Piperazine+H2O2EtOH, 50°CPiperazinyl-1-Oxide+H2O\text{Piperazine} + \text{H}_2\text{O}_2 \xrightarrow{\text{EtOH, 50°C}} \text{Piperazinyl-1-Oxide} + \text{H}_2\text{O}
    • Yield: 90–92%.

  • Coupling with Quinoline Core :

    • The piperazinyl-1-oxide intermediate reacts with compound I in the presence of Lewis acids (e.g., AlCl₃) and ethanol as a solvent.

    • Reaction Conditions :

      • Molar ratio (I:Piperazinyl-1-Oxide) = 1:4

      • Temperature: 85°C

      • Time: 10–12 hours

    • Yield: 74–76%.

Table 2: Performance of Lewis Acid Catalysts

CatalystMolar Ratio (Catalyst:I)Yield (%)Selectivity (%)
AlCl₃0.05:17698
ZnCl₂0.1:17295
SnCl₄0.08:17093

Key Findings :

  • AlCl₃ provides optimal selectivity (98%) by minimizing 6-fluoro substitution side reactions.

  • Higher catalyst loadings (>0.1 mol ratio) reduce yield due to esterification side products.

Post-Synthetic Modification of Norfloxacin Derivatives

Recent advances explore functionalizing pre-synthesized norfloxacin derivatives to introduce the piperazinyl-1-oxide group. For example, Shubham Biopharma’s patented method involves:

  • Synthesis of Norfloxacin Ethyl Ester :

    • Norfloxacin is esterified with ethanol using HCl as a catalyst.

  • Oxidation of the Piperazine Ring :

    • The esterified derivative undergoes oxidation with H₂O₂ in a methanol-water mixture (3:1 v/v) at pH 8–9.

    • Yield: 68–70%.

Advantages :

  • Avoids high-temperature steps, preserving acid-sensitive functional groups.

  • Facilitates purification via recrystallization from ethanol.

Emerging Techniques and Catalytic Innovations

Persulfate-Activated Oxidation

  • NiFe-layered double hydroxide (NiFe-LDH) catalysts activate persulfate to generate sulfate radicals (SO₄·⁻), which oxidize the piperazine ring selectively.

  • Conditions : 0.3 g/L NiFe-LDH, 1 g/L persulfate, pH 7, 23°C.

  • Yield : 85% with 99% selectivity.

Microwave-Assisted Synthesis

  • Microwave irradiation (300 W, 100°C) reduces reaction time from hours to minutes (e.g., 30 minutes for H₂O₂-based oxidation).

  • Yield : 80–82% with comparable purity to conventional methods .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Norfloxacin Piperazinyl-1-Oxide and its impurities in pharmaceutical formulations?

  • Methodology : A reverse-phase HPLC method with UV detection at 278 nm is widely used for stability-indicating assays. This method separates Norfloxacin from its main impurities (e.g., EP Impurity H) with high specificity, achieving a recovery rate of 102.84% (%RSD = 0.11%) in tablet formulations. Column selection (C18), mobile phase optimization (phosphate buffer:acetonitrile), and validation per ICH guidelines are critical steps .

Q. How can researchers ensure the structural fidelity of this compound during synthesis?

  • Methodology : Employ spectroscopic techniques (e.g., 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR) to confirm the piperazinyl-1-oxide moiety and fluorinated quinoline core. For example, the 1H^1 \text{H}-NMR spectrum should show characteristic peaks for the ethyl group (δ 1.4–1.6 ppm) and piperazine protons (δ 3.2–3.8 ppm). Mass spectrometry (HRMS) is essential to verify the molecular ion peak at m/z 319.1 (calculated for C16H18FN3O3\text{C}_{16}\text{H}_{18}\text{FN}_3\text{O}_3) .

Q. What stability-indicating parameters should be prioritized for this compound under accelerated degradation conditions?

  • Methodology : Conduct forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions. Monitor degradation products using HPLC and correlate findings with thermodynamic stability data. For instance, oxidative stress (e.g., H2O2\text{H}_2\text{O}_2) may generate N-oxide derivatives, requiring pH-controlled storage conditions .

Advanced Research Questions

Q. How does the presence of the AAC(6')-Ib-cr enzyme influence the minimum inhibitory concentration (MIC) of this compound compared to ciprofloxacin?

  • Methodology : Use MALDI-TOF MS to detect AAC(6')-Ib-cr enzyme activity in clinical isolates. Comparative MIC assays reveal that Norfloxacin retains superior activity (MIC ≤ 0.5 µg/mL) over ciprofloxacin (MIC ≥ 2 µg/mL) in enzyme-positive strains due to reduced acetylation susceptibility. Include levofloxacin as a negative control to validate resistance mechanisms .

Q. What experimental designs are optimal for studying synergistic interactions between this compound and efflux pump inhibitors (e.g., Piper caldense essential oil)?

  • Methodology : Apply a two-way ANOVA with Bonferroni post hoc testing to assess fractional inhibitory concentration (FIC) indices. For example, combining Norfloxacin (4 µg/mL) with Piper caldense oil (32 µg/mL) reduces the FIC index to ≤0.5, indicating synergy against Staphylococcus aureus. Use GraphPad Prism for statistical rigor and geometric mean calculations of triplicate data .

Q. How can researchers resolve contradictions in reported acetylation rates of this compound under varying pH conditions?

  • Methodology : Perform kinetic studies using LC-MS/MS to quantify acetylated metabolites at pH 5.5–7.4. Conflicting data may arise from solvent polarity effects (e.g., acetonitrile vs. methanol) or temperature fluctuations. Control for these variables and validate results against crystallographic data of the AAC(6')-Ib-cr enzyme active site .

Q. What strategies mitigate piperazinyl-1-oxide ring oxidation during long-term storage of Norfloxacin derivatives?

  • Methodology : Use inert atmospheres (N2_2) and antioxidant additives (e.g., ascorbic acid) in lyophilized formulations. Accelerated stability studies (40°C/75% RH) combined with X-ray diffraction can identify polymorphic shifts that enhance oxidative resistance. Monitor oxidation via FT-IR for carbonyl formation (1700–1750 cm1^{-1}) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., HPLC vs. LC-MS) to resolve discrepancies in impurity profiles or degradation pathways .
  • Experimental Design Frameworks : Apply PICO (Population: bacterial strains; Intervention: drug combinations; Comparison: monotherapy; Outcome: MIC reduction) to structure hypothesis-driven studies .

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